molecular formula C24H28O12 B12349701 3-oxo-3-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]oxan-2-yl]methoxy]propanoic acid

3-oxo-3-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]oxan-2-yl]methoxy]propanoic acid

Cat. No.: B12349701
M. Wt: 508.5 g/mol
InChI Key: AHFAGRWELPBHDQ-PPRTVMPESA-N
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Description

3-oxo-3-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]oxan-2-yl]methoxy]propanoic acid is a complex organic compound with a unique structure that includes multiple hydroxyl groups, a chromenyl moiety, and a propanoic acid group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-3-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]oxan-2-yl]methoxy]propanoic acid involves multiple steps, including the protection and deprotection of hydroxyl groups, formation of the chromenyl moiety, and coupling reactions to attach the propanoic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-oxo-3-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]oxan-2-yl]methoxy]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

3-oxo-3-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]oxan-2-yl]methoxy]propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-oxo-3-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]oxan-2-yl]methoxy]propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and carbonyl groups can form hydrogen bonds and interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromenyl derivatives and propanoic acid derivatives, such as:

  • 3-oxo-3-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]oxan-2-yl]methoxy]butanoic acid
  • 3-oxo-3-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]oxan-2-yl]methoxy]pentanoic acid

Uniqueness

The uniqueness of 3-oxo-3-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]oxan-2-yl]methoxy]propanoic acid lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H28O12

Molecular Weight

508.5 g/mol

IUPAC Name

3-oxo-3-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]oxan-2-yl]methoxy]propanoic acid

InChI

InChI=1S/C24H28O12/c25-12-3-1-11(2-4-12)15-9-33-16-7-13(5-6-14(16)20(15)29)35-24-23(32)22(31)21(30)17(36-24)10-34-19(28)8-18(26)27/h1-4,9,13-14,16-17,21-25,30-32H,5-8,10H2,(H,26,27)/t13?,14?,16?,17-,21-,22+,23-,24-/m1/s1

InChI Key

AHFAGRWELPBHDQ-PPRTVMPESA-N

Isomeric SMILES

C1CC2C(CC1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)CC(=O)O)O)O)O)OC=C(C2=O)C4=CC=C(C=C4)O

Canonical SMILES

C1CC2C(CC1OC3C(C(C(C(O3)COC(=O)CC(=O)O)O)O)O)OC=C(C2=O)C4=CC=C(C=C4)O

Origin of Product

United States

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